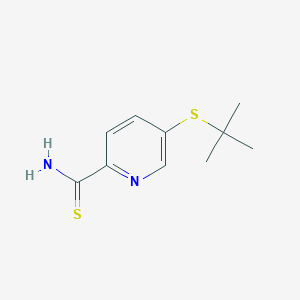

5-(Tert-butylsulfanyl)pyridine-2-carbothioamide

Description

Properties

IUPAC Name |

5-tert-butylsulfanylpyridine-2-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2S2/c1-10(2,3)14-7-4-5-8(9(11)13)12-6-7/h4-6H,1-3H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHSOYZAKNQQBDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SC1=CN=C(C=C1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Tert-butylsulfanyl)pyridine-2-carbothioamide typically involves the reaction of 5-chloropyridine-2-carbothioamide with tert-butylthiol in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out in an appropriate solvent, such as dimethylformamide or tetrahydrofuran, under reflux conditions for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound . Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

5-(Tert-butylsulfanyl)pyridine-2-carbothioamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Various substituted pyridine derivatives

Scientific Research Applications

Medicinal Chemistry

Antiviral and Antimicrobial Activity

5-(Tert-butylsulfanyl)pyridine-2-carbothioamide has been investigated for its antiviral properties, particularly against influenza viruses. Research indicates that compounds with similar structures exhibit significant antiviral activity, suggesting that this compound may also possess similar effects. The thioamide group is known to enhance biological activity by stabilizing the molecular conformation necessary for interaction with viral proteins .

Inhibition of Enzymatic Activity

The compound is also being studied for its potential as an inhibitor of various enzymes involved in disease pathways. For instance, G9a histone methyltransferase inhibitors have been identified as promising candidates for cancer therapy. The structural characteristics of this compound may allow it to function as a selective inhibitor in this context .

Agricultural Applications

Pesticide Development

The compound's structure suggests potential use in developing new pesticides. Research has shown that derivatives of pyridine can effectively control pests, including insects and ectoparasites. The incorporation of the tert-butylsulfanyl group may enhance the efficacy and specificity of these compounds against target pests while minimizing toxicity to non-target organisms .

Crop Protection

this compound can be formulated into crop protection products that meet modern agricultural demands, such as efficacy against resistant pests and environmental safety. Its potential to act as a fungicide or herbicide is under investigation, with preliminary studies indicating promising results in laboratory settings .

Material Science

Synthesis of Functional Materials

The compound can be utilized in the synthesis of functional materials, particularly those requiring specific electronic or optical properties. Its ability to form coordination complexes with metals opens avenues for creating novel materials used in sensors or catalysts .

Polymer Chemistry

In polymer chemistry, this compound can serve as a building block for synthesizing polymers with tailored properties. The introduction of sulfur-containing groups can enhance the thermal stability and mechanical properties of the resulting materials, making them suitable for various industrial applications .

Table 1: Summary of Research Findings on this compound

Mechanism of Action

The mechanism of action of 5-(Tert-butylsulfanyl)pyridine-2-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can modulate the activity of these targets by binding to their active sites or altering their conformation . This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

Thioamide vs. Carboximidamide and Carbamates

5-(tert-butylsulfanyl)pyridine-2-carboximidamide hydrochloride ():

This analog replaces the thioamide (-C(=S)NH₂) with a carboximidamide (-C(=NH)NH₂·HCl). The imidamide group is protonated and charged, enhancing water solubility but reducing membrane permeability compared to the neutral thioamide. Predicted collision cross-section (CCS) values for its adducts (e.g., [M+H]+: 148.1 Ų) suggest moderate molecular size, which may differ slightly from the target compound due to charge and functional group bulk .- tert-Butyl Carbamate Derivatives (): Compounds like tert-butyl 4-chloro-5-methoxypyridin-3-ylcarbamate () and tert-butyl (5-pivalamidopyridin-3-yl)methylcarbamate () feature carbamate (-OC(=O)NH-) or pivalamido (-NHC(=O)C(CH₃)₃) groups.

Thioamide vs. Amide and Cyano Groups

- 3-Amino-5-methoxyisonicotinic acid (): This compound has a carboxylic acid (-COOH) group, which is highly polar and ionizable, contrasting with the thioamide’s moderate polarity. Such differences significantly impact pharmacokinetic properties like absorption and excretion.

Substituent Effects

tert-Butylsulfanyl vs. Other Substituents

- Lipophilicity : The tert-butylsulfanyl group in the target compound increases logP (lipophilicity) compared to smaller substituents like methoxy (-OCH₃) or chloro (-Cl) in analogs from . Enhanced lipophilicity may improve blood-brain barrier penetration but reduce aqueous solubility.

- Steric Hindrance: The bulky tert-butyl group in the target compound may hinder interactions with enzymes or receptors compared to less sterically demanding groups like cyano (-CN) or formyl (-CHO) ().

Positional Isomerism

Pyridine derivatives with substituents at the 3- or 4-positions (e.g., tert-butyl (5-bromopyridin-3-yl)carbamate, ) exhibit distinct electronic effects compared to the 2- and 5-substituted target compound. For example, electron-withdrawing groups at the 2-position (e.g., carbothioamide) can deactivate the pyridine ring toward electrophilic substitution.

Physicochemical and Structural Properties

Table 1: Key Properties of Selected Pyridine Derivatives

Notes:

- CCS values () indicate that charged adducts (e.g., [M+Na]+: 157.8 Ų) have larger molecular footprints, which may influence chromatographic retention times or diffusion rates in biological systems.

Biological Activity

5-(Tert-butylsulfanyl)pyridine-2-carbothioamide is a compound of significant interest in medicinal chemistry and agricultural science due to its biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a pyridine ring substituted with a tert-butylsulfanyl group and a carbothioamide functional group. Its chemical structure can be represented as follows:

- IUPAC Name : this compound

- CAS Number : 1423028-56-1

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activities. For instance, studies on pyridine derivatives have shown efficacy against various pathogens, including bacteria and fungi. The compound's thioamide group may play a crucial role in its interaction with microbial enzymes, leading to inhibition of growth.

| Pathogen | Activity | Reference |

|---|---|---|

| Mycobacterium tuberculosis | 91% inhibition | |

| Ralstonia solanacearum | Effective against bacterial wilt |

Anticancer Activity

The anticancer potential of pyridine-based compounds has been explored through various studies. For example, metal complexes derived from pyridinecarbothioamides have demonstrated selective cytotoxicity against cancer cell lines such as HCT116 and NCI-H460. The mechanism often involves the disruption of cellular pathways through enzyme inhibition.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for the survival of pathogens or cancer cells by binding to their active sites.

- Receptor Interaction : It may also interact with cellular receptors, altering signaling pathways that promote cell growth or survival.

Agricultural Applications

In agricultural research, derivatives of pyridine-2-carbothioamide have been investigated for their fungicidal properties against phytopathogenic fungi. These studies highlight the potential use of such compounds in crop protection strategies.

Medicinal Applications

The synthesis of metal complexes from this compound has been studied for their potential as anticancer agents. The structure-activity relationship (SAR) analysis has provided insights into how modifications in the chemical structure can enhance biological activity.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing tert-butylsulfanyl groups into pyridine-based systems?

- Methodological Answer : The tert-butylsulfanyl group can be introduced via nucleophilic aromatic substitution (NAS) under basic conditions. For example, reacting pyridine derivatives bearing leaving groups (e.g., halides) with tert-butylthiol in the presence of a base like NaH or K₂CO₃. Protecting group strategies, such as carbamate protection (e.g., tert-butyl carbamates in pyridine derivatives ), can stabilize reactive intermediates during synthesis. Post-reaction deprotection (e.g., acid hydrolysis) yields the final thioamide.

Q. How can researchers confirm the structural integrity of 5-(Tert-butylsulfanyl)pyridine-2-carbothioamide after synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze ¹H/¹³C NMR for characteristic shifts (e.g., tert-butyl singlet at ~1.3 ppm, pyridine ring protons at 7–9 ppm).

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., via HRMS or ESI-MS) against calculated values.

- FT-IR : Identify thioamide (C=S stretch ~1200–1050 cm⁻¹) and tert-butyl C-S vibrations.

Cross-reference with CAS registry data for analogous pyridine derivatives to validate structural assignments .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for synthesizing this compound?

- Methodological Answer : Use quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states. For instance, ICReDD’s approach combines reaction path searches and experimental validation to predict optimal conditions (e.g., solvent, temperature) . Computational tools like Gaussian or ORCA can simulate substituent effects on pyridine reactivity, guiding experimental design to minimize side reactions.

Q. How should researchers address contradictions in reported reactivity data for tert-butylsulfanyl-substituted pyridines?

- Methodological Answer : Perform systematic kinetic studies under controlled conditions (e.g., varying pH, solvents). Compare results with computational predictions (e.g., activation energies from DFT) to identify discrepancies. For example, steric hindrance from the tert-butyl group may reduce expected reactivity in polar solvents, necessitating empirical adjustments to theoretical models .

Q. What analytical methods determine the thermal stability and decomposition pathways of this compound?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures.

- Differential Scanning Calorimetry (DSC) : Identify exothermic/endothermic events (e.g., pyrolysis of tert-butyl groups).

- GC-MS : Analyze volatile decomposition products (e.g., H₂S, tert-butanol).

Safety data for analogous compounds suggest avoiding high temperatures (>150°C) and incompatible materials (e.g., strong oxidizers) .

Q. What strategies mitigate toxicity risks during handling of tert-butylsulfanyl pyridine derivatives?

- Methodological Answer : Follow SDS guidelines for structurally similar compounds:

- PPE : Use nitrile gloves, respirators, and fume hoods to limit inhalation/dermal exposure.

- Waste Management : Neutralize reactive thiol byproducts with oxidizing agents (e.g., H₂O₂).

Acute toxicity data for tert-butyl carbamates highlight the need for rigorous exposure controls .

Data-Driven Research Considerations

Q. How can researchers reconcile conflicting spectroscopic data for thioamide-containing pyridines?

- Methodological Answer : Validate spectral assignments using isotopic labeling (e.g., ¹⁵N or ³⁴S) or 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. Cross-check with crystallographic data (if available) for bond-length validation (e.g., C=S vs. C=O distances) .

Q. What computational tools predict the solubility and bioavailability of this compound?

- Methodological Answer : Employ tools like COSMO-RS for solubility predictions in organic/aqueous solvents. Molecular dynamics (MD) simulations can model membrane permeability, leveraging logP values from analogous pyridine derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.